molecular formula C7H6ClF3N2 B594901 (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine CAS No. 1245916-03-3

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine

Cat. No.: B594901
CAS No.: 1245916-03-3
M. Wt: 210.584
InChI Key: WIRMOJILHTVRHQ-UHFFFAOYSA-N
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Description

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine is a chemical compound with the molecular formula C6H4ClF3N2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 5-position, and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.

    Functionalization: The pyridine derivative undergoes functionalization to introduce the methanamine group at the 3-position. This can be achieved through various methods, including nucleophilic substitution reactions.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors may be used.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model substrate for studying regioselective functionalization.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A closely related compound with similar structural features but lacking the methanamine group.

    2-Bromo-5-(trifluoromethyl)pyridine: Another derivative with a bromo group instead of a chloro group.

    2-Chloro-4-(trifluoromethyl)pyridine: A positional isomer with the trifluoromethyl group at the 4-position.

Uniqueness

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties

Biological Activity

(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanamine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available literature and research findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the molecular formula C6H4ClF3N2 and can be represented structurally as follows:

  • IUPAC Name : this compound
  • Molecular Weight : 181.54 g/mol
  • CAS Number : 1245916-03-3

The presence of both chloro and trifluoromethyl groups significantly influences its reactivity and biological properties.

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain bacterial enzymes, potentially leading to antimicrobial effects. The trifluoromethyl group is known to enhance lipophilicity, which can improve cellular permeability and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties:

  • Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group has been correlated with enhanced potency against various bacterial strains .
  • Antichlamydial Activity : A study demonstrated that certain analogues containing the trifluoromethyl group showed impaired growth of Chlamydia trachomatis without affecting host cell viability. This suggests a promising avenue for treating chlamydial infections .

Anticancer Properties

The anticancer potential of this compound is under investigation, with some findings indicating that it may inhibit cancer cell proliferation through various pathways:

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and disruption of mitochondrial function .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

ModificationEffect on Activity
Removal of trifluoromethyl groupSignificant loss of activity
Substitution at the 4-positionVariability in potency based on electron-withdrawing or donating groups
Alteration of amine groupChanges in binding affinity to targets

Case Studies

  • High-throughput Screening : A high-throughput screening method was employed to identify small-molecule inhibitors related to this compound. This approach revealed several promising candidates with significant inhibitory activity against specific bacterial enzymes .
  • Comparative Studies : In comparative studies with other known antibacterial agents, this compound showed comparable or superior efficacy against certain pathogens, suggesting its potential as a lead compound for further development .

Properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H,2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRMOJILHTVRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CN)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725502
Record name 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245916-03-3
Record name 1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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